molecular formula C8H11BrN2O2S B7573600 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene

4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene

Cat. No.: B7573600
M. Wt: 279.16 g/mol
InChI Key: RIVDNARYBMDBBO-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene is an organic compound that features a bromine atom, a methyl group, and a sulfamoylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene typically involves the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

    Sulfamoylation: The attachment of a sulfamoylamino group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the modification of the sulfamoylamino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene involves its interaction with specific molecular targets. The bromine atom and sulfamoylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 4-Bromophenyl methyl sulfone
  • 3-Bromooxetane

Uniqueness

4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene is unique due to the presence of both a bromine atom and a sulfamoylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-6-4-8(9)3-2-7(6)5-11-14(10,12)13/h2-4,11H,5H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVDNARYBMDBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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